2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide
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Overview
Description
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a synthetic compound characterized by the presence of difluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation reactions, which may involve the use of difluorocarbene reagents or other difluoromethylating agents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups may enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOLE: A related compound with similar difluoromethyl groups attached to a pyrazole ring.
Difluoromethyl phenyl sulfide: Another compound containing difluoromethyl groups, used in different applications.
Uniqueness
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is unique due to the presence of both difluoromethyl groups and a morpholinoacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14F4N4O2 |
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Molecular Weight |
310.25 g/mol |
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H14F4N4O2/c12-10(13)7-5-8(11(14)15)19(16-7)6-9(20)17-18-1-3-21-4-2-18/h5,10-11H,1-4,6H2,(H,17,20) |
InChI Key |
BCMTZZYTJJHXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
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